2-(2-(Benzyloxy)ethoxy)propanoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H16O4 |
|---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
2-(2-phenylmethoxyethoxy)propanoic acid |
InChI |
InChI=1S/C12H16O4/c1-10(12(13)14)16-8-7-15-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,13,14) |
InChI Key |
ADSMJWYPLKUSQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)OCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of 2 2 Benzyloxy Ethoxy Propanoic Acid
Nucleophilic and Electrophilic Reactivity at Key Carbon and Oxygen Centers
The molecule possesses several atoms that can act as nucleophilic or electrophilic centers, defining its reaction profile.
Carboxylic Acid Group: The carbonyl carbon (C-1) is a key electrophilic center. It is readily attacked by nucleophiles, forming a tetrahedral intermediate. This reactivity is the basis for the most common derivatizations of the molecule, such as esterification (reaction with an alcohol in the presence of an acid catalyst) and amidation (reaction with an amine, usually requiring an activating agent). The carbonyl oxygen, with its lone pairs, acts as a nucleophilic (Lewis base) center, particularly in acid-catalyzed reactions where it is protonated to activate the carbonyl group.
Ether Oxygen Centers: The oxygen atoms of the ethoxy and benzyloxy groups are nucleophilic centers. They are generally unreactive under neutral or basic conditions but can be protonated by strong acids. nih.gov This protonation converts the alkoxy group into a good leaving group (an alcohol), enabling cleavage of the C-O bond via nucleophilic substitution (S_N_1 or S_N_2 mechanism) by a strong nucleophile like Br⁻ or I⁻. nih.gov
Benzylic Carbon: The benzylic carbon (the CH₂ group between the phenyl ring and the ether oxygen) is susceptible to reactions that proceed via a stabilized carbocation. Acid-catalyzed cleavage of the benzyl (B1604629) ether likely follows an S_N_1 pathway, where the loss of the protonated ether generates a stable benzylic carbocation, which is then trapped by a nucleophile.
Aromatic Ring: The benzene (B151609) ring of the benzyl group can undergo electrophilic aromatic substitution. The benzyloxy group is an ortho-, para-directing activator, meaning incoming electrophiles will preferentially add to the positions ortho and para to the point of attachment.
Derivatization for Advanced Functionalization and Conjugation
The primary site for derivatization of 2-(2-(benzyloxy)ethoxy)propanoic acid is its carboxylic acid terminus. This functional group provides a reliable handle for conjugation to other molecules, particularly amines, through amide bond formation. This strategy is prominently featured in the synthesis of complex molecules like Proteolysis-Targeting Chimeras (PROTACs).
In this context, the compound serves as a key component of the "linker" that connects a ligand for a target protein with a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN). The propanoic acid moiety, often with a specific stereochemistry (e.g., the (S)-enantiomer), is used to create a defined three-dimensional structure in the linker.
The typical derivatization involves activating the carboxylic acid to facilitate nucleophilic attack by an amine. Common activating agents include peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often used in combination with a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine).
Table 2: Example of Derivatization via Amide Coupling
| Reactant 1 | Reactant 2 | Coupling Reagents | Product Type | Application Example |
|---|
This derivatization highlights the compound's role as a versatile building block, where its structure is incorporated into a larger, biologically active molecule. The benzyl group often serves as a protecting group for the alcohol functionality during these synthetic steps and can be removed at a later stage if required.
Mechanistic Investigations of Reaction Pathways
While specific, in-depth mechanistic studies focused solely on this compound are not extensively documented in the literature, the reaction pathways can be understood from well-established principles of organic chemistry.
Amide Bond Formation: The mechanism of derivatization via amide coupling with reagents like HATU is well-understood. The carboxylic acid first reacts with HATU to form a highly reactive O-acylisourea intermediate. This intermediate is an excellent electrophile that is readily attacked by the amine nucleophile. The subsequent collapse of the tetrahedral intermediate yields the stable amide bond and releases the leaving group. The role of the base (DIPEA) is to deprotonate the amine and the carboxylic acid, facilitating the reaction.
Ether Cleavage: The mechanism of acid-catalyzed ether cleavage depends on the structure of the ether. For the benzyloxy group in this molecule, the cleavage likely proceeds via an S_N_1-type mechanism. The ether oxygen is protonated by a strong acid (e.g., HBr, HI). The C-O bond then cleaves to form an alcohol and a stable, resonance-stabilized benzylic carbocation. This carbocation is then captured by a nucleophile (e.g., Br⁻). The aliphatic ether linkage would cleave via a slower S_N_2 mechanism.
Stereochemistry: The presence of a chiral center at the C-2 position means that the stereochemistry of reactions at this center is a critical consideration. In the documented syntheses using this compound, the (S)-enantiomer is often specified. This implies that the stereocenter is retained throughout the reaction sequences, such as amide coupling, which does not directly involve breaking bonds at the chiral center. Any reaction that might lead to racemization, such as enolate formation under harsh basic conditions, would need to be carefully controlled to maintain stereochemical integrity.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-(2-(Benzyloxy)ethoxy)propan-1-ol |
| 2-(2-Hydroxyethoxy)propanoic acid |
| Toluene |
| Lithium aluminum hydride (LiAlH₄) |
| Diborane (B₂H₆) |
| Sodium borohydride (B1222165) (NaBH₄) |
| Palladium on carbon (Pd/C) |
| 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) |
| DIPEA (N,N-Diisopropylethylamine) |
Applications of 2 2 Benzyloxy Ethoxy Propanoic Acid As a Versatile Synthetic Intermediate
Precursor in the Synthesis of Complex Organic Molecules
The structural features of 2-(2-(Benzyloxy)ethoxy)propanoic acid, particularly its bifunctional nature, make it an important starting material for creating larger, more elaborate organic structures. The carboxylic acid group can be readily converted into esters, amides, or other functional groups, while the benzyl (B1604629) ether serves as a stable protecting group for the hydroxyl function, which can be removed under specific conditions later in a synthetic sequence. This allows for stepwise and controlled molecular assembly.
Building Block for Pharmaceutical Scaffolds and Analogs Research
The compound serves as a valuable building block in medicinal chemistry for the development of new pharmaceutical scaffolds. bldpharm.com Its enantiomerically pure forms, such as (S)-2-(2-(Benzyloxy)ethoxy)propanoic acid, are particularly significant as chirality is a critical factor in the biological activity of many drugs. The related isomer, 3-[2-(Benzyloxy)ethoxy)propanoic acid, is noted for its applications in medical research and drug-release systems. cd-bioparticles.net The synthesis of ethyl (S)-2-(benzyloxy)propionate, a related chiral building block, is a key step in producing more complex chiral molecules. orgsyn.org The benzyl group acts as a protecting group for the hydroxyl functionality, which can be deprotected in later synthetic steps to yield the final active pharmaceutical ingredient. This strategy is crucial in the synthesis of complex therapeutic agents where regioselective modification is required.
Utilization in Material Science Research
In material science, organic molecules with specific functionalities are used as linkers or building blocks for the creation of advanced materials. A related isomer, 3-[2-(Benzyloxy)ethoxy)propanoic acid, has been identified for its use in nanotechnology and new materials research. cd-bioparticles.net Specifically, it is associated with the development of Porous Organic Materials and Metal-Organic Frameworks (MOFs). cd-bioparticles.net These materials are characterized by their high surface area and tunable porosity, making them suitable for applications such as gas storage, separation, and catalysis. rsc.org The carboxylic acid group of such molecules can coordinate with metal ions to form the nodes of a framework, while the rest of the molecule acts as a linker. Porous organic frameworks, including MOFs and Covalent Organic Frameworks (COFs), are considered ideal supports for enzyme immobilization due to their high surface area and adjustable porosity. rsc.orgresearchgate.net
Development of Chiral Reagents, Ligands, and Catalysts for Asymmetric Transformations
Chiral carboxylic acids are a privileged class of compounds in asymmetric synthesis, often serving as the foundation for chiral reagents, ligands, and catalysts. The enantiomerically pure forms of this compound, such as the (R) and (S) isomers, possess the necessary chirality to be potential precursors for such applications. bldpharm.com A closely related compound, (R)-(+)-2-(Benzyloxy)propionic acid, is classified as a chiral building block for use in asymmetric synthesis. sigmaaldrich.combldpharm.com While this specific compound may not be a final catalyst itself, it can be chemically modified to create more complex chiral ligands. These ligands can then be coordinated to a metal center to form a chiral catalyst capable of inducing stereoselectivity in a chemical reaction, leading to the preferential formation of one enantiomer of a product over the other. The development of such catalysts is a major focus of modern organic chemistry, as the production of enantiomerically pure compounds is critical in the pharmaceutical industry.
Computational and Theoretical Investigations on 2 2 Benzyloxy Ethoxy Propanoic Acid
Conformational Analysis and Stereochemical Predictions
The biological activity and chemical reactivity of a flexible molecule like 2-(2-(Benzyloxy)ethoxy)propanoic acid are intrinsically linked to its three-dimensional structure. The presence of multiple rotatable single bonds results in a complex conformational landscape. Conformational analysis aims to identify the most stable arrangements of the atoms, known as conformers, and to determine the energy barriers between them.
Due to the flexible ether side chain and the rotatable bonds around the propanoic acid moiety, a multitude of conformations are possible. The two primary regions of conformational flexibility are the C-C and C-O bonds of the ethoxy chain and the rotation around the C-O-C=O dihedral of the carboxylic acid group. The latter gives rise to syn and anti conformers, with the syn conformation, where the hydroxyl hydrogen is oriented toward the carbonyl oxygen, generally being more stable in the gas phase. nih.govic.ac.uk
Computational methods such as Density Functional Theory (DFT) are employed to perform a systematic search of the potential energy surface. chemrxiv.orgrsc.org By calculating the single-point energies of various geometries, a set of low-energy conformers can be identified. These calculations can predict the relative stability of different conformers, often expressed as the difference in Gibbs free energy (ΔG).
Table 1: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer ID | Carboxylic Acid Torsion (O=C-O-H) | Ethoxy Chain Torsion (C-O-C-C) | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Predicted Population (%) at 298 K |
| Conf-1 | syn (~0°) | anti (~180°) | 0.00 | 75.3 |
| Conf-2 | syn (~0°) | gauche (~60°) | 0.85 | 18.1 |
| Conf-3 | anti (~180°) | anti (~180°) | 2.50 | 1.5 |
| Conf-4 | anti (~180°) | gauche (~60°) | 3.10 | 0.5 |
| Conf-5 | syn (~0°) | gauche (~-60°) | 0.88 | 4.6 |
Note: This table is illustrative and contains hypothetical data based on typical values for similar molecules. The relative energies and populations would be determined by high-level quantum chemical calculations.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations offer deep insights into the electronic properties of a molecule, which are fundamental to its reactivity. Methods like DFT, often using functionals such as B3LYP or M06-2X with a basis set like 6-311++G(d,p), are standard for obtaining reliable electronic structure information for organic molecules. aip.orgmongoliajol.info
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a larger gap suggests lower reactivity.
Another important tool is the Molecular Electrostatic Potential (MEP) surface, which maps the electrostatic potential onto the electron density surface of the molecule. The MEP helps to visualize the charge distribution and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the MEP would likely show negative potential (red/yellow) around the carbonyl and ether oxygen atoms, indicating sites susceptible to electrophilic attack, and positive potential (blue) around the acidic proton of the carboxyl group.
Table 2: Hypothetical Calculated Electronic Properties for this compound (Conformer Conf-1)
| Parameter | Definition | Hypothetical Value |
| E(HOMO) | Energy of Highest Occupied Molecular Orbital | -6.8 eV |
| E(LUMO) | Energy of Lowest Unoccupied Molecular Orbital | -0.5 eV |
| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 6.3 eV |
| Ionization Potential (I) | -E(HOMO) | 6.8 eV |
| Electron Affinity (A) | -E(LUMO) | 0.5 eV |
| Chemical Hardness (η) | (I - A) / 2 | 3.15 eV |
| Electronegativity (χ) | (I + A) / 2 | 3.65 eV |
| Electrophilicity Index (ω) | χ² / (2η) | 2.12 eV |
Note: This table contains hypothetical data for illustrative purposes. Actual values would be derived from specific quantum chemical calculations (e.g., DFT/B3LYP/6-311++G(d,p)).
Molecular Dynamics Simulations for Reaction Pathway Elucidation
While quantum mechanics is ideal for studying static electronic structures, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.gov All-atom MD simulations can model the motion of this compound in a solvent, providing insights into its solvation, conformational flexibility, and interactions with other molecules. nih.gov
For elucidating reaction pathways, MD simulations can be used to sample the conformational space accessible to the reactant(s) and to identify potential routes to a transition state. By simulating the system at different temperatures and pressures, one can observe how the molecule's dynamics change, which can be crucial for understanding reaction kinetics. acs.org For example, an MD simulation could track the hydrogen bonding network between the carboxylic acid group and water molecules, which is critical for understanding its acidity and reactivity in aqueous solution.
When combined with quantum mechanics in QM/MM (Quantum Mechanics/Molecular Mechanics) methods, MD can be used to model a reaction in a complex environment, such as an enzyme active site or in solution. The reactive core of the system is treated with high-level QM calculations, while the surrounding environment is modeled using the computationally less expensive MM force fields. This approach allows for the study of reaction mechanisms and the calculation of activation free energies.
Table 3: Hypothetical Parameters for an All-Atom MD Simulation of this compound in Water
| Parameter | Description | Typical Value/Method |
| Force Field | Set of parameters to describe potential energy | CHARMM, AMBER, or OPLS-AA |
| Solvent Model | Representation of water molecules | TIP3P or SPC/E |
| Ensemble | Thermodynamic conditions | NPT (constant Number of particles, Pressure, Temperature) |
| Temperature | Simulation temperature | 298 K (25 °C) |
| Pressure | Simulation pressure | 1 atm |
| Simulation Time | Total duration of the simulation | 100 ns |
| Time Step | Integration time step | 2 fs |
| Electrostatics | Method for calculating long-range interactions | Particle Mesh Ewald (PME) |
Note: This table provides a typical setup for an MD simulation and is for illustrative purposes.
Structure-Reactivity Relationship Modeling in Synthetic Design
A key goal of computational chemistry in drug discovery and materials science is to establish Structure-Activity Relationships (SAR) or Structure-Reactivity Relationships (SRR). By systematically modifying the structure of this compound in silico and calculating the resulting changes in its properties, researchers can build models that predict the reactivity of new, unsynthesized derivatives. nih.govacs.org
For example, computational models could explore how substituting the phenyl group of the benzyloxy moiety with electron-donating or electron-withdrawing groups would affect the molecule's electronic properties and, consequently, its reactivity. Similarly, modifications to the propanoic acid chain could be investigated to tune properties like acidity (pKa) or lipophilicity (logP). upenn.edu
These models can be used to guide synthetic efforts by prioritizing compounds that are predicted to have desirable properties. For instance, if a lower pKa is desired for better interaction with a biological target, calculations could predict which functional group modifications to the parent structure would most effectively achieve this. acs.orgdrugdesign.org This predictive power can significantly reduce the time and resources required in the experimental design and synthesis phases.
Table 4: Hypothetical Structure-Reactivity Relationship Study on the Acidity of this compound Derivatives
| Derivative Modification (Substitution on Phenyl Ring) | Hammett Constant (σ) of Substituent | Calculated Gas-Phase Acidity (kcal/mol) | Predicted pKa in Water |
| -H (Parent Compound) | 0.00 | 340.5 | 4.65 |
| -NO₂ (para) | +0.78 | 335.2 | 4.10 |
| -Cl (para) | +0.23 | 338.9 | 4.42 |
| -CH₃ (para) | -0.17 | 341.6 | 4.75 |
| -OCH₃ (para) | -0.27 | 342.3 | 4.81 |
Note: This table is a hypothetical representation of how computational modeling could predict the effect of structural changes on the acidity of the target compound.
Advanced Analytical and Spectroscopic Techniques for Research on 2 2 Benzyloxy Ethoxy Propanoic Acid
Application of High-Resolution Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for Mechanistic Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the mechanistic analysis of reactions involving 2-(2-(Benzyloxy)ethoxy)propanoic acid. They provide detailed structural information and allow for the observation of transient intermediates, thus offering deep insights into reaction pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for the qualitative and quantitative analysis of organic molecules. In the context of this compound, ¹H and ¹³C NMR are fundamental for structural confirmation. For mechanistic studies, advanced NMR techniques are employed to understand reaction kinetics and identify intermediates. For instance, in reactions such as ether cleavage or esterification, in situ NMR monitoring can track the disappearance of starting materials and the appearance of products in real-time. This allows for the determination of reaction rates and the potential identification of short-lived intermediates that might otherwise go undetected.
A study on the reaction of a structurally related compound, methyl 3-(benzyl(2-hydroxyethyl)amino)propionate, with methanesulfonyl chloride demonstrated the power of NMR in elucidating an unexpected reaction outcome. Instead of the expected mesylate, the corresponding chloride was formed. The detailed analysis of ¹H and ¹³C NMR spectra, including chemical shifts and coupling constants, was crucial in identifying the correct structure of the product. This highlights how subtle changes in NMR spectra can provide definitive evidence for a particular reaction pathway.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of ions and is used to determine the molecular weight and elemental composition of a compound. More importantly for mechanistic analysis, the fragmentation patterns observed in MS can help to deduce the structure of a molecule and its reaction products.
For this compound, electron impact (EI) or electrospray ionization (ESI) can be used. The fragmentation of the molecular ion would be expected to follow predictable pathways based on its functional groups: the carboxylic acid, the ether linkages, and the benzyl (B1604629) group. Key fragmentation mechanisms would include:
Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group of the carboxylic acid, leading to the loss of •OH (17 amu) or •COOH (45 amu).
Ether cleavage: Fission of the C-O bonds in the ethoxy and benzyloxy moieties. The presence of the stable benzyl cation (m/z 91) would be a characteristic fragment.
McLafferty rearrangement: If applicable, this rearrangement can provide information about the carbon chain.
By analyzing the fragments of products formed under different reaction conditions, researchers can piece together the mechanism. For example, if a reaction is designed to cleave the benzyl ether, the disappearance of the m/z 91 fragment and the appearance of new fragments corresponding to the debenzylated product would confirm the reaction's success and provide clues about the mechanism.
| Technique | Application in Mechanistic Analysis | Expected Observations for this compound |
| ¹H NMR | Real-time reaction monitoring, structural elucidation of intermediates and products. | Shift in protons adjacent to the reaction center, disappearance of starting material signals, appearance of product signals. |
| ¹³C NMR | Confirmation of skeletal changes, identification of functional group transformations. | Changes in chemical shifts of carbons involved in bond formation/cleavage. |
| Mass Spectrometry (MS) | Determination of molecular weights of products, structural information from fragmentation patterns. | Molecular ion peak corresponding to the product, characteristic fragments such as benzyl cation (m/z 91), and fragments from cleavage of the ether and carboxylic acid groups. |
Chromatographic Methodologies for Enantiomeric Purity and Reaction Progress Monitoring
Chromatographic techniques are central to the analysis of this compound, particularly for assessing its enantiomeric purity and for monitoring the progress of its synthesis.
Enantiomeric Purity Analysis
Since this compound possesses a chiral center at the C2 position of the propanoic acid moiety, the separation of its enantiomers is critical, especially in pharmaceutical applications where one enantiomer may have the desired therapeutic effect while the other could be inactive or even harmful. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method for this purpose.
The choice of CSP is crucial and often involves screening different types of chiral columns. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective in separating a broad range of racemic compounds. For propanoic acid derivatives, reversed-phase HPLC using a C18 column can be effective, sometimes with the addition of a chiral selector to the mobile phase. The development of a successful chiral HPLC method involves optimizing the mobile phase composition (e.g., mixtures of acetonitrile, methanol, and water with pH modifiers) to achieve baseline separation of the enantiomers.
Reaction Progress Monitoring
Monitoring the progress of a chemical reaction is essential to determine its endpoint, optimize reaction conditions, and minimize the formation of byproducts. Thin-Layer Chromatography (TLC) is a rapid and simple technique often used for this purpose. In the synthesis of related compounds, TLC has been employed to track the consumption of starting materials and the formation of products.
For more quantitative and precise monitoring, Gas Chromatography (GC) and HPLC are the methods of choice. GC is particularly suitable for volatile compounds and can be used to analyze the purity of starting materials and the formation of volatile byproducts. HPLC is highly versatile and can be used to monitor the reaction progress of a wide range of organic compounds, including those that are not volatile enough for GC. By taking aliquots from the reaction mixture at different time intervals and analyzing them by HPLC, a kinetic profile of the reaction can be generated.
| Chromatographic Method | Application | Key Parameters |
| Chiral HPLC | Determination of enantiomeric purity. | Chiral stationary phase (e.g., polysaccharide-based), mobile phase composition, flow rate, detection wavelength. |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative reaction monitoring. | Stationary phase (e.g., silica (B1680970) gel), mobile phase (eluent), visualization method (e.g., UV light, staining). |
| Gas Chromatography (GC) | Quantitative analysis of volatile components, reaction monitoring. | Column type, temperature program, detector (e.g., FID). |
| High-Performance Liquid Chromatography (HPLC) | Quantitative reaction monitoring, purity analysis. | Column type (e.g., C18), mobile phase composition, flow rate, detector (e.g., UV). |
Development of Specialized Analytical Protocols for Complex Derivatives and Intermediates
The synthesis of complex derivatives of this compound or the isolation of its intermediates often requires the development of specialized analytical protocols. These protocols are designed to handle the specific challenges posed by the new molecules, such as similar polarities of byproducts, instability, or the presence of multiple chiral centers.
The development process typically begins with the information gathered from spectroscopic and chromatographic analyses of the target compound and its precursors. For instance, in the synthesis of novel derivatives, initial characterization by NMR and MS provides the structural information needed to devise a purification strategy.
Column chromatography is a fundamental technique for the purification of synthetic products. The choice of stationary phase (e.g., silica gel, alumina) and eluent system is optimized to achieve separation of the desired compound from unreacted starting materials and byproducts.
For complex mixtures or for the isolation of trace impurities, more advanced techniques may be necessary. Preparative HPLC, which uses the same principles as analytical HPLC but on a larger scale, can be employed for high-purity isolations.
The development of a specialized analytical protocol also includes method validation to ensure its accuracy, precision, reproducibility, and robustness. This is particularly important in a regulated environment, such as the pharmaceutical industry. The protocol would detail every step of the analysis, from sample preparation to data interpretation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
